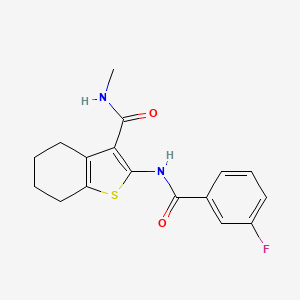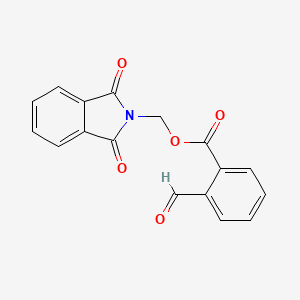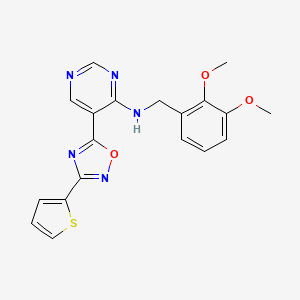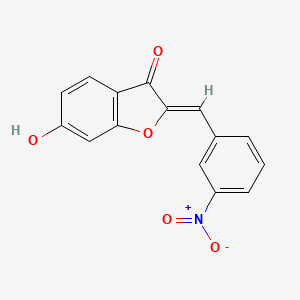
3-Ethyl-2-(morpholin-4-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-(morpholin-4-yl)pentan-1-amine is a chemical compound with the molecular formula C11H24N2O and a molecular weight of 200.32 g/mol . It is characterized by the presence of a morpholine ring attached to a pentan-1-amine backbone, with an ethyl group at the third position. This compound is used in various biochemical and pharmaceutical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(morpholin-4-yl)pentan-1-amine typically involves the reaction of 3-ethylpentan-1-amine with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-(morpholin-4-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Ethyl-2-(morpholin-4-yl)pentan-1-amine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-(morpholin-4-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Ethyl-2-(morpholin-4-yl)pentan-1-amine include:
- 3-Ethyl-2-(piperidin-4-yl)pentan-1-amine
- 3-Ethyl-2-(pyrrolidin-4-yl)pentan-1-amine
- 3-Ethyl-2-(azepan-4-yl)pentan-1-amine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the morpholine ring, which imparts unique chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Propiedades
IUPAC Name |
3-ethyl-2-morpholin-4-ylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-10(4-2)11(9-12)13-5-7-14-8-6-13/h10-11H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMTWIVSFPSIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2896715.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2896716.png)


![N-[(3-fluorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2896721.png)
![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2896725.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2896726.png)



![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)
